molecular formula C13H7Cl2N2NaO4 B12400234 Niclosamide (sodium)

Niclosamide (sodium)

Cat. No.: B12400234
M. Wt: 349.10 g/mol
InChI Key: DQZCVHZGOQFNDC-UHFFFAOYSA-M
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Description

Niclosamide (sodium) is a derivative of niclosamide, an anthelmintic medication primarily used to treat tapeworm infestations. It is known for its broad-spectrum antiviral, antibacterial, and anticancer properties. Niclosamide was first synthesized in 1958 and has been included in the World Health Organization’s List of Essential Medicines . It works by inhibiting glucose uptake and oxidative phosphorylation in parasites, leading to their death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Niclosamide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form 5-chloro-2-chlorobenzoyl chloride. This intermediate is then reacted with 2-chloro-4-nitroaniline to produce niclosamide .

Industrial Production Methods: Industrial production of niclosamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Niclosamide has a wide range of applications in scientific research:

Mechanism of Action

Niclosamide exerts its effects by uncoupling oxidative phosphorylation in mitochondria, leading to a decrease in ATP production. This disrupts the energy metabolism of parasites, resulting in their death. It also inhibits various signaling pathways, including Wnt/β-catenin, NF-κB, and mTOR, which are involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness of Niclosamide: Niclosamide is unique due to its broad-spectrum antiviral and anticancer properties, which are not commonly found in other anthelmintics. Its ability to inhibit multiple signaling pathways makes it a versatile compound for repurposing in various therapeutic areas .

Properties

Molecular Formula

C13H7Cl2N2NaO4

Molecular Weight

349.10 g/mol

IUPAC Name

sodium;4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenolate

InChI

InChI=1S/C13H8Cl2N2O4.Na/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);/q;+1/p-1

InChI Key

DQZCVHZGOQFNDC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].[Na+]

Origin of Product

United States

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